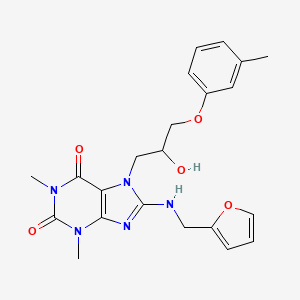
8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , identified by CAS number 476481-42-2 , is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N5O4
- Molecular Weight : 305.29 g/mol
- Purity : ≥ 98%
Pharmacological Activities
Research indicates that compounds similar to this purine derivative exhibit a range of biological activities:
1. Antitumor Activity
Studies have demonstrated that purine derivatives can inhibit tumor cell proliferation. For instance, certain structural analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
2. Anti-inflammatory Effects
Compounds in this class have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains and fungi, often showing significant inhibitory effects.
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : Many purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism, which can affect DNA synthesis in rapidly dividing cells.
- Receptor Modulation : Some studies suggest that these compounds can interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Identified that pyrazole derivatives exhibit significant cytotoxicity in breast cancer cell lines when combined with doxorubicin. |
| Parish et al. (1984) | Reported on the selective oxidation capabilities of pyrazole derivatives, indicating their versatility in synthetic applications and potential therapeutic uses. |
| ResearchGate Study | Highlighted the synthesis and biological evaluation of novel benzimidazole derivatives which share structural similarities with purines, showing promise as anti-cancer agents. |
Eigenschaften
IUPAC Name |
8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-14-6-4-7-16(10-14)32-13-15(28)12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)23-11-17-8-5-9-31-17/h4-10,15,28H,11-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYSNLFOGBBOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














